

# Independent Verification of Azelastine's Effects on SARS-CoV-2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of azelastine's performance against SARS-CoV-2 with other alternatives, supported by experimental data from independent in vitro and clinical studies. Detailed methodologies for key experiments are provided to facilitate replication and further investigation.

## **Quantitative Data Summary**

The antiviral activity of azelastine against SARS-CoV-2 has been evaluated in both preclinical and clinical settings. The following tables summarize the key quantitative findings from these studies.

## Table 1: In Vitro Efficacy of Azelastine Against SARS-CoV-2



| Cell Line                 | SARS-<br>CoV-2<br>Variant | Treatmen<br>t Setting             | EC50<br>(μM) | Viral<br>Genome<br>Reductio<br>n    | Cytopathi<br>c Effect<br>Reductio<br>n | Referenc<br>e |
|---------------------------|---------------------------|-----------------------------------|--------------|-------------------------------------|----------------------------------------|---------------|
| Vero E6                   | B.1.177<br>(D614G)        | Co-<br>administrati<br>on         | ~2.2         | Significant                         | Effective in<br>3-25 μM<br>range       | [1]           |
| Vero E6                   | B.1.177<br>(D614G)        | Treatment<br>(post-<br>infection) | ~6.5         | Significant                         | Effective in<br>3-25 μM<br>range       | [1]           |
| Vero-<br>TMPRSS2/<br>ACE2 | B.1.177<br>(D614G)        | Preventive                        | 3.7          | Significant                         | Not<br>Reported                        | [1]           |
| Vero-<br>TMPRSS2/<br>ACE2 | B.1.177<br>(D614G)        | Therapeuti<br>c                   | 4.0          | Significant                         | Not<br>Reported                        | [1]           |
| Vero-<br>TMPRSS2/<br>ACE2 | B.1.1.7<br>(Alpha)        | Not<br>Specified                  | 2.8 - 6.5    | Comparabl<br>e to other<br>variants | Not<br>Reported                        | [1]           |
| Vero-<br>TMPRSS2/<br>ACE2 | B.1.351<br>(Beta)         | Not<br>Specified                  | 2.8 - 6.5    | Comparabl<br>e to other<br>variants | Not<br>Reported                        | [1]           |
| Vero-<br>TMPRSS2/<br>ACE2 | B.1.617.2<br>(Delta)      | Not<br>Specified                  | 2.8 - 6.5    | Comparabl<br>e to other<br>variants | Not<br>Reported                        | [1]           |
| HEK293T-<br>ACE2          | Pseudoviru<br>s           | Not<br>Specified                  | 3.834        | Effective<br>Inhibition of<br>Entry | Not<br>Applicable                      | [2][3]        |

Table 2: Clinical Efficacy of Azelastine Nasal Spray (0.1%) in a Phase 2 Randomized Controlled Trial



| Outcome<br>Measure                                       | Azelastine<br>Group | Placebo Group  | Odds Ratio<br>(95% CI) / p-<br>value | Reference |
|----------------------------------------------------------|---------------------|----------------|--------------------------------------|-----------|
| Prophylactic<br>Efficacy (56-day<br>treatment)           | [4][5][6]           |                |                                      |           |
| PCR-Confirmed<br>SARS-CoV-2<br>Infection Rate            | 2.2% (5/227)        | 6.7% (15/223)  | 0.31 (0.11-0.87)                     | [4][5][6] |
| Mean Time to<br>Infection (days)                         | 31.2 (SD 9.3)       | 19.5 (SD 14.8) | Not Reported                         | [4][5]    |
| PCR-Confirmed<br>Symptomatic<br>Infections               | 21/227              | 49/223         | Not Reported                         | [4][5]    |
| PCR-Confirmed<br>Rhinovirus<br>Infection Rate            | 1.8%                | 6.3%           | Not Reported                         | [4]       |
| Therapeutic Efficacy (CARVIN-II Trial, 11-day treatment) | [7]                 |                |                                      |           |
| Reduction in Viral Load (log10 copies/mL) at Day 11      | 5.93                | 5.85           | p = 0.0041                           | [7]       |

# **Experimental Protocols**In Vitro Antiviral Assays

1. Cell Lines and Culture:



- Vero E6 cells: A monkey kidney epithelial cell line commonly used for its susceptibility to SARS-CoV-2 infection.
- Vero-TMPRSS2/ACE2 cells: A transgenic Vero cell line overexpressing human TMPRSS2 and ACE2, enhancing viral entry and replication.[1]
- HEK293T-ACE2 cells: Human embryonic kidney cells engineered to express the human ACE2 receptor, used for pseudovirus entry assays.[2]

#### 2. Virus Strains:

• Studies have utilized various SARS-CoV-2 variants, including early strains (B.1.177) and variants of concern such as Alpha (B.1.1.7), Beta (B.1.351), and Delta (B.1.617.2).[1]

#### 3. Infection Assays:

- Co-administration/Preventive Setting: Azelastine is added to the cell culture simultaneously with or prior to the introduction of the virus.[1]
- Treatment/Therapeutic Setting: Azelastine is added to the cell culture at a specified time point after viral infection.
- Pseudovirus Entry Assay: A non-replicating viral particle system expressing the SARS-CoV-2 spike protein is used to specifically measure the inhibition of viral entry into host cells.[2]

#### 4. Viral Quantification:

- Droplet Digital PCR (ddPCR) and Quantitative PCR (qPCR): These molecular techniques
  are used to quantify the number of viral genomes in cell culture supernatants, providing a
  measure of viral replication.[1] The primers and probes for these assays typically target
  conserved regions of the SARS-CoV-2 genome, such as the RdRp (RNA-dependent RNA
  polymerase), E (envelope), and N (nucleocapsid) genes.[8]
- Cytopathic Effect (CPE) Assay: The visible damage to cells caused by viral infection is observed and quantified, often through microscopic examination.

### **Phase 2 Prophylactic Clinical Trial**



- Study Design: A double-blind, placebo-controlled, single-center randomized clinical trial.[4][6]
- Participants: 450 healthy adults were randomized to receive either azelastine 0.1% nasal spray or a placebo.[4][6]
- Intervention: Participants administered one puff of the assigned spray per nostril three times daily for 56 days.[6]
- Primary Endpoint: The number of PCR-confirmed SARS-CoV-2 infections during the study period.[6]
- Monitoring: Participants underwent twice-weekly SARS-CoV-2 rapid antigen testing, with
  positive results confirmed by PCR. Symptomatic participants with negative rapid tests were
  tested for other respiratory viruses using multiplex PCR.[4][6]

## Mandatory Visualizations Proposed Mechanisms of Azelastine's Antiviral Activity

Azelastine is thought to exert its antiviral effects through a multi-pronged approach, targeting both viral and host factors. The precise signaling pathways are still under investigation, but key proposed mechanisms include:

- Interference with Viral Entry: Azelastine has been shown to bind to the ACE2 receptor, the primary entry point for SARS-CoV-2 into human cells.[2][3] This interaction may sterically hinder the binding of the viral spike protein to ACE2, thus preventing viral entry.
- Inhibition of Viral Replication:In silico studies and some experimental evidence suggest that azelastine can inhibit the SARS-CoV-2 main protease (Mpro or 3CLpro).[10] Mpro is a crucial enzyme for the processing of viral polyproteins, a necessary step for viral replication.
- Modulation of Host Factors: Azelastine is a known modulator of the sigma-1 receptor, an
  intracellular chaperone protein located in the endoplasmic reticulum.[11][12] The sigma-1
  receptor has been identified as a host dependency factor for SARS-CoV-2 replication.[11] By
  interacting with the sigma-1 receptor, azelastine may disrupt the cellular environment
  required for efficient viral replication.





Click to download full resolution via product page

Caption: Proposed multi-target mechanism of azelastine against SARS-CoV-2.

## **Experimental Workflow for In Vitro Antiviral Testing**

The following diagram illustrates a typical workflow for assessing the in vitro antiviral efficacy of a compound like azelastine against SARS-CoV-2.





Click to download full resolution via product page

Caption: General workflow for in vitro evaluation of azelastine's antiviral activity.

## **Comparison with Alternatives**







While direct head-to-head clinical trials are limited, a comparison can be drawn based on available data for other intranasal products investigated for COVID-19.

- Placebo: In a phase 2 clinical trial, azelastine nasal spray demonstrated a statistically significant reduction in the incidence of PCR-confirmed SARS-CoV-2 infections compared to a placebo (2.2% vs. 6.7%).[4][5][6]
- lota-Carrageenan: A study on iota-carrageenan nasal spray also showed prophylactic
  efficacy. While a direct comparison is not available, one analysis mentioned in a public forum
  suggested a higher efficacy for iota-carrageenan (78% reduction) compared to the 67%
  relative risk reduction observed with azelastine in its trial. However, this is not a direct
  comparative study and should be interpreted with caution.
- Nitric Oxide (NO) Nasal Spray: A study on a self-administered NO nasal spray reported a significant reduction in the mean viral load in individuals with mild COVID-19, an outcome also observed in the CARVIN-II therapeutic trial of azelastine.
- Steroid Nasal Sprays: Studies have suggested that regular use of intranasal corticosteroids
  is associated with a lower risk of severe COVID-19 outcomes, including hospitalization and
  mortality. This suggests a different mechanism of action, likely related to modulating the
  host's inflammatory response, rather than direct antiviral activity.

It is important to note that azelastine appears to have specific pharmacological antiviral properties by interacting with viral and host target proteins, whereas some other nasal sprays, like those containing hydroxypropyl methylcellulose (HPMC), are thought to act by forming a non-specific physical barrier.

### Conclusion

Independent in vitro and clinical studies provide evidence for the antiviral effects of azelastine against SARS-CoV-2. In vitro, azelastine inhibits viral replication of various SARS-CoV-2 variants at micromolar concentrations. A phase 2 clinical trial demonstrated the prophylactic efficacy of azelastine nasal spray in reducing the incidence of SARS-CoV-2 infection in healthy adults. The proposed multi-target mechanism of action, involving interference with viral entry and replication, as well as modulation of host factors, makes it a promising candidate for further investigation. While direct comparative data with other intranasal antivirals is scarce, the



existing evidence suggests that azelastine is a safe and potentially effective option for the prevention and treatment of mild COVID-19. Larger, multicenter phase 3 trials are warranted to confirm these findings in a broader population.[13]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2 in Cell Cultures and Reconstituted Human Nasal Tissue PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azelastine inhibits viropexis of SARS-CoV-2 spike pseudovirus by binding to SARS-CoV-2 entry receptor ACE2 PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azelastine inhibits viropexis of SARS-CoV-2 spike pseudovirus by binding to SARS-CoV-2 entry receptor ACE2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azelastine Nasal Spray Reduces SARS-CoV-2 Infections in Phase 2 Trial Atlas Infectious Disease Practice [atlasidp.com]
- 5. Azelastine Nasal Spray for Prevention of SARS-CoV-2 Infections: A Phase 2 Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azelastine Nasal Spray for Prevention of SARS-CoV-2 Infections: A Phase 2 Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azelastine Nasal Spray in Non-Hospitalized Subjects with Mild COVID-19 Infection: A Randomized Placebo-Controlled, Parallel-Group, Multicentric, Phase II Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RT-qPCR Testing of SARS-CoV-2: A Primer PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. researchgate.net [researchgate.net]
- 11. Repurposing of CNS drugs to treat COVID-19 infection: targeting the sigma-1 receptor -PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Repurposing Sigma-1 Receptor Ligands for COVID-19 Therapy? [frontiersin.org]



- 13. contagionlive.com [contagionlive.com]
- To cite this document: BenchChem. [Independent Verification of Azelastine's Effects on SARS-CoV-2: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665912#independent-verification-of-azelastine-s-effects-on-sars-cov-2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com